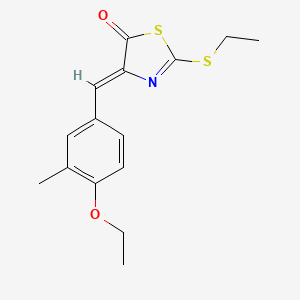
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Additionally, this compound has also been investigated for its potential as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. Additionally, this compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular damage or stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one are diverse and depend on the specific application of the compound. In medicinal chemistry, this compound has been found to inhibit the growth of various microorganisms and cancer cells, while in the field of corrosion inhibition, it has been shown to protect metal surfaces from corrosion. Additionally, this compound has also been found to exhibit fluorescent properties, making it useful as a probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent antimicrobial, antifungal, and antitumor activities, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new drugs based on this compound, particularly for the treatment of antibiotic-resistant infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is also a need for research on the potential environmental and health effects of this compound, particularly in the context of its use as a corrosion inhibitor.
Synthesemethoden
The synthesis of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-ethoxy-3-methylbenzaldehyde and 2-ethylthio-4-(2-imidazolin-2-yl)thiazole in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methylphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-4-18-13-7-6-11(8-10(13)3)9-12-14(17)20-15(16-12)19-5-2/h6-9H,4-5H2,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDSBLCCMHPGP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethoxy-3-methylbenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)

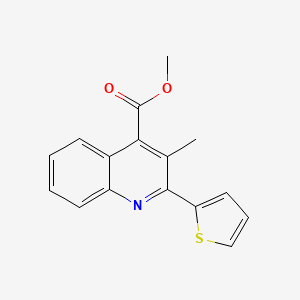
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
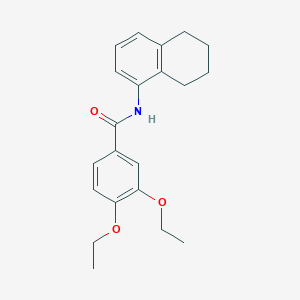
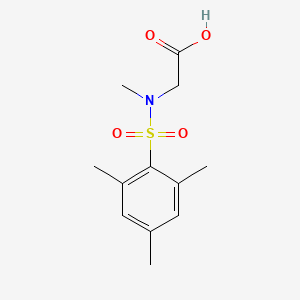

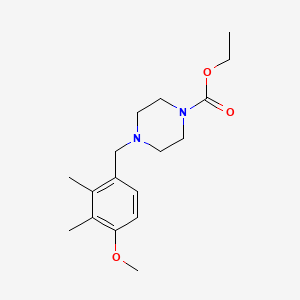
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)


